molecular formula C12H16ClNO3 B1398441 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride CAS No. 17762-90-2

1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride

Cat. No. B1398441
CAS RN: 17762-90-2
M. Wt: 257.71 g/mol
InChI Key: KCJFEZQEDOBEOT-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride, also known as Butylone hydrochloride, is a compound with the molecular formula C12H16ClNO3 . It has a molecular weight of 257.71 g/mol . This compound is also known by other names such as 2-Methylamino-1-(3’,4’-methylenedioxyphenyl)butan-1-one hydrochloride .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H . The Canonical SMILES representation is CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.71 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 . The Exact Mass is 192.078644241 g/mol and the Monoisotopic Mass is 192.078644241 g/mol . The Topological Polar Surface Area is 35.5 Ų .

Scientific Research Applications

  • Structural Chemistry of Cathinones

    • The hydrochloride hydrates of pentylone and dibutylone and the hydrochloride salt of ephylone, all cathinone derivatives like 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride, have been structurally characterized. These compounds are part of the designer cathinones and exhibit unique crystallization properties and interactions such as hydrogen bonds and π-π stacking interactions, making them a subject of structural chemistry studies (Wood, Bernal, & Lalancette, 2017).
  • Synthesis and Characterization

    • Novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit, related to the structural motif of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride, were synthesized and characterized by various spectroscopic techniques. The structural and thermal analysis of these compounds contributes to the understanding of this chemical class (Nagpal, Kumar, & Bhasin, 2015).
  • Photochemistry Applications

    • A derivative of 1,3-benzodioxole, similar to the structural framework of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride, was synthesized and shown to function as a caged one-component Type II photoinitiator for free radical polymerization, highlighting its application in material science and photochemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJFEZQEDOBEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride

CAS RN

17762-90-2
Record name 17762-90-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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